molecular formula C12H14N4O B7964686 3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7964686
M. Wt: 230.27 g/mol
InChI Key: DJLBZNUABDNUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Preparation Methods

    Selection of Precursors: Choosing appropriate starting materials that can undergo specific chemical transformations.

    Reaction Conditions: Employing catalysts, solvents, and temperature control to facilitate the desired chemical reactions.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-6-3-2-5-9(10)11-14-15-12-13-7-4-8-16(11)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBZNUABDNUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC3=NCCCN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NNC3=NCCCN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.